Lipophilicity and Hydrogen-Bonding Profile Compared to 4-(4-Fluorophenoxy)benzylamine (Des-Methyl Analog)
The 3-methyl substituent on the target compound increases computed lipophilicity by approximately 0.4 logP units relative to the des-methyl analog 4-(4-fluorophenoxy)benzylamine, while the hydrogen bond donor count remains unchanged at 1 [1]. This moderate lipophilicity shift is significant in CNS drug design, where the multiparameter optimization (MPO) desirability score is sensitive to ΔlogP steps of this magnitude [2]. The 3-methyl group also increases the heavy atom count from 16 to 17 and raises the complexity score from 199 to 228 (Cactvs), indicating a measurable increase in molecular topology that can alter binding-site complementarity [1].
| Evidence Dimension | XLogP3 computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)benzylamine: XLogP3 ≈ 2.4 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); consistent method across both compounds |
Why This Matters
For CNS-targeted fragment growing, a 0.4-logP difference can shift the compound across the optimal MPO zone (2.0–3.5) and influence passive membrane permeability predictions, directly impacting library selection priorities.
- [1] PubChem Compound Summary CID 47002383, [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine. XLogP3-AA = 2.8, Complexity = 228 (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1184533-77-4 View Source
- [2] Wager, T. T. et al. (2010) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes', ACS Chemical Neuroscience, 1(6), pp. 420–434. CNS MPO desirability score framework. View Source
